Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride

Description

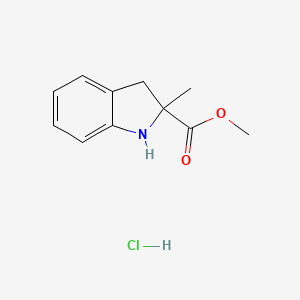

Methyl 2-methyl-1,3-dihydroindole-2-carboxylate hydrochloride is an indoline derivative characterized by a partially saturated indole core (1,3-dihydroindole) with a methyl group and a methyl carboxylate ester at the 2-position, forming a hydrochloride salt. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic pathways .

Properties

IUPAC Name |

methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-11(10(13)14-2)7-8-5-3-4-6-9(8)12-11;/h3-6,12H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWBHCIOQGWDDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2N1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride can be achieved through several methods. One common approach involves the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines. This method utilizes electron-withdrawing and electron-donating groups to functionalize the anilines, followed by microwave irradiation to optimize the conversion of enamines into the desired indole derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yields and purity. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing an efficient and cost-effective method for producing this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Substitution: The indole ring can undergo substitution reactions, where different substituents are introduced to the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or nitro groups, to the indole ring .

Scientific Research Applications

Synthesis of Methyl 2-methyl-1,3-dihydroindole-2-carboxylate; hydrochloride

The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization of indole derivatives. Various methods have been reported, highlighting the versatility of indoles in organic synthesis. For example, a recent study demonstrated a tandem synthetic route that effectively constructs complex indole-fused polyheterocycles using multicomponent reactions (MCRs), which can be applied to synthesize methyl 2-methyl-1,3-dihydroindole derivatives .

Biological Activities

Methyl 2-methyl-1,3-dihydroindole-2-carboxylate; hydrochloride exhibits several pharmacological properties that make it a candidate for further research:

- Antioxidant Activity : Studies indicate that indole derivatives possess significant antioxidant properties. For instance, derivatives have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

- Neuroprotective Effects : Recent findings suggest that 2,3-dihydroindole derivatives can protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases .

- Antimicrobial Properties : Indole compounds have demonstrated activity against various microbial strains. Research has shown that methyl indole derivatives can inhibit the growth of bacteria and fungi, suggesting their use in developing new antimicrobial agents .

Case Study 1: Anticancer Potential

A study focused on the anti-inflammatory and anticancer properties of methyl indole derivatives revealed that certain compounds could inhibit specific protein pathways associated with tumor growth. For example, methyl indole-3-carboxylate was found to hinder the activity of mitogen-activated protein kinase 14 (MAPK14), which is implicated in cervical cancer . This suggests that methyl 2-methyl-1,3-dihydroindole-2-carboxylate; hydrochloride may also exhibit similar anticancer effects.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding interactions of methyl 2-methyl-1,3-dihydroindole derivatives with target proteins. These studies indicate strong binding affinities, which support the hypothesis that these compounds could serve as lead candidates for drug development targeting specific diseases .

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Methyl 3-Acetyl-6-chloro-1H-indole-2-carboxylate (18a)

- Substituents : 3-acetyl, 6-chloro, 2-carboxylate ester.

- Synthesis : Prepared via Friedel-Crafts acylation using acetyl chloride and AlCl₃, yielding a yellow solid (mp 220–222°C) .

- Key Differences: The acetyl and chloro substituents at positions 3 and 6 enhance electrophilic reactivity compared to the target compound’s simpler 2-methyl group.

5-Methoxyindole-2-acylchloride (2)

- Substituents : 5-methoxy, 2-acyl chloride.

- Synthesis : Derived from 5-methoxyindole-2-carboxylic acid using thionyl chloride, yielding a reactive acyl chloride intermediate. This compound is critical for synthesizing indole-2-carboxamides but is prone to side reactions if reaction times exceed 10 hours .

- Key Differences : The acyl chloride group increases reactivity for nucleophilic substitution, unlike the stable carboxylate ester in the target compound.

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- Substituents : 7-chloro, 3-methyl, 2-carboxylic acid.

- Properties : The free carboxylic acid group (vs. the target’s ester) impacts solubility and acidity (pKa ~4–5). Safety data emphasize handling precautions due to its irritant properties .

2-Methylindolin-1-amine Hydrochloride

- Substituents : 2-methyl, 1-amine.

- Applications : As a hydrochloride salt, this compound serves as a pharmaceutical intermediate (e.g., indapamide impurity B). The primary amine group enables coupling reactions, contrasting with the carboxylate ester’s role in steric hindrance or hydrogen bonding .

Physicochemical Properties

Biological Activity

Methyl 2-methyl-1,3-dihydroindole-2-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Methyl 2-methyl-1,3-dihydroindole-2-carboxylate is a derivative of indole, a structure known for its diverse biological properties. The synthesis typically involves the functionalization of the indole ring, which enhances its reactivity and biological profile. The hydrochloride form increases solubility and stability in aqueous solutions, making it suitable for biological assays.

The biological activity of methyl 2-methyl-1,3-dihydroindole-2-carboxylate is primarily attributed to its interaction with various molecular targets:

- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) pathways .

Anticancer Properties

Research has demonstrated that methyl 2-methyl-1,3-dihydroindole-2-carboxylate exhibits significant antiproliferative effects against various cancer cell lines. A notable study evaluated its efficacy using the MTT assay against breast cancer (MCF-7) cells, showing a GI50 value comparable to established chemotherapeutics like doxorubicin . The mechanism involves inducing apoptosis through activation of caspases and modulation of apoptotic markers such as Bax and Bcl-2 .

Antimicrobial Activity

In addition to anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, although further studies are required to elucidate the specific mechanisms involved.

Research Findings

Several studies have contributed to the understanding of the biological activity of methyl 2-methyl-1,3-dihydroindole-2-carboxylate:

Case Study 1: Antiproliferative Effects

In a controlled experiment, methyl 2-methyl-1,3-dihydroindole-2-carboxylate was tested on MCF-7 breast cancer cells. Results indicated that treatment led to a dose-dependent decrease in cell viability, with significant apoptosis observed through increased levels of caspases 3 and 9. This study highlights the compound's potential as a therapeutic agent in oncology .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit EGFR and CDK2 activities. The findings revealed that specific derivatives exhibited strong inhibitory effects on these targets, which are crucial in cancer cell cycle regulation. This suggests that methyl 2-methyl-1,3-dihydroindole-2-carboxylate could be developed into a multi-targeted anticancer therapy .

Q & A

Basic: What are the recommended safety protocols for handling Methyl 2-methyl-1,3-dihydroindole-2-carboxylate hydrochloride in laboratory settings?

Answer:

When handling this compound, strict safety measures are essential due to its potential toxicity and irritancy. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Controlled Environment: Perform reactions involving volatile or hazardous intermediates in a fume hood or glovebox to mitigate inhalation risks .

- Waste Management: Segregate waste into designated containers for halogenated organic compounds and coordinate disposal with certified hazardous waste services to avoid environmental contamination .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the indole backbone, methyl ester group, and stereochemistry (e.g., distinguishing between S and R configurations) .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% is typical for research-grade material) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can verify the molecular ion peak at m/z 213.66 (M) and detect chloride adducts .

Advanced: How can researchers resolve discrepancies in crystallographic data during structural elucidation?

Answer:

Discrepancies in X-ray diffraction data (e.g., poor refinement statistics or ambiguous electron density maps) require iterative validation:

- Refinement Software: Use SHELXL for small-molecule refinement, leveraging its robust handling of twinning and high-resolution data. Adjust parameters like SHELXL R1 and wR2 to optimize the model .

- Validation Tools: Cross-check with the IUCr CheckCIF service to identify symmetry errors or missed hydrogen bonds. For enantiomeric purity, confirm the Flack parameter during refinement .

Advanced: What strategies optimize the synthesis of this compound to improve yield and enantiomeric excess?

Answer:

Key synthetic considerations include:

- Catalyst Selection: Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during indole ring formation to enhance enantiomeric excess (>90% ee) .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction homogeneity, while controlled pH (5–7) minimizes ester hydrolysis during carboxylation .

- Workup Procedures: Employ cold ether precipitation to isolate the hydrochloride salt with minimal impurity carryover .

Basic: What are the ideal storage conditions to ensure long-term stability?

Answer:

- Temperature: Store at –20°C in airtight containers under inert gas (argon or nitrogen) to prevent hydrolysis of the methyl ester group .

- Moisture Control: Use desiccants (e.g., silica gel packs) and avoid freeze-thaw cycles to mitigate deliquescence .

Advanced: How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

Answer:

- pH Sensitivity: The hydrochloride salt is stable in acidic conditions (pH 2–4) but degrades above pH 7 due to ester hydrolysis. Buffered solutions (e.g., phosphate buffer, pH 3) are recommended for aqueous studies .

- Thermal Stability: Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C. Avoid prolonged heating above 60°C in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.